

Ordesekimab Clinical Trials: Technical Support Center

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of ordesekimab.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments with ordesekimab.

Patient Recruitment and Trial Design

Question: We are experiencing slow patient enrollment for our refractory celiac disease (RCD-II) trial with ordesekimab. What strategies can we implement to improve recruitment?

Answer: Recruiting patients for rare diseases like RCD-II is a known challenge.[1] Consider the following strategies:

- Collaborate with Patient Advocacy Groups: Partnering with organizations such as Beyond
 Celiac can help raise awareness about the trial and connect you with potential participants.
 [2]
- Physician Education and Referral Networks: Many physicians may be unaware of ongoing trials.[3] Educate gastroenterologists and pathologists about the trial's inclusion criteria and

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the importance of referring eligible patients. Establishing a clear referral process can streamline enrollment.

- Leverage Real-World Data: Utilize real-world data from electronic health records, claims data, and patient registries to identify geographic clusters of potential patients and target recruitment efforts more effectively.[4]
- Simplify and Clarify Patient-Facing Materials: Ensure that all trial information is easy to understand for patients, who may be overwhelmed by their diagnosis. Clearly explain the potential benefits and risks of participation.
- Address Patient Concerns: Be prepared to address common patient concerns, such as fear
 of side effects, the burden of travel for trial visits, and mistrust in clinical research.[1][5]
 Offering travel reimbursement and clear communication can help mitigate these concerns.

Question: The primary endpoint in the Phase 2a trial for refractory celiac disease (NCT02633020), the change in aberrant intraepithelial lymphocytes (IELs), was not met. What is the rationale for this endpoint, and what are the implications for future trial designs?

Answer: The rationale for using the change in the percentage of aberrant IELs as the primary endpoint is based on the pathophysiology of RCD-II, where an expansion of these aberrant lymphocytes is a hallmark of the disease.[6] The expectation was that ordesekimab, by blocking IL-15 signaling, would reduce this aberrant population.

While the primary endpoint was not met in the NCT02633020 study, with a least square mean difference of -4.85% (90% CI -30.26 to 20.56; p=0.75) between the ordesekimab and placebo groups at 12 weeks, some positive effects on symptoms were observed.[7] For future trials, consider the following:

- Refining the Primary Endpoint: While biologically relevant, the change in aberrant IELs may
 not fully capture the clinical benefit. A composite endpoint that includes both a biomarker and
 a clinical symptom score could be more comprehensive.
- Patient Stratification: RCD-II is a heterogeneous disease. Future trials could benefit from stratifying patients based on baseline characteristics, such as the level of aberrant IELs or specific genetic markers, to identify a subpopulation more likely to respond to ordesekimab.

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 Longer Treatment Duration: A 10-week treatment period may not be sufficient to observe significant changes in the intestinal mucosa. A longer trial duration could be necessary to demonstrate efficacy.

Question: What are the challenges associated with using the Vitiligo Area Scoring Index (VASI) as a primary endpoint in vitiligo clinical trials, and how can we ensure consistency in its measurement?

Answer: The Vitiligo Area Scoring Index (VASI) is a commonly used tool, but its application can be challenging.[8] Potential issues include:

- Inter-rater and Intra-rater Variability: Different assessors may score the same patient differently, and the same assessor may score inconsistently over time.[9]
- Time-Consuming: Performing a detailed VASI assessment can be time-intensive, especially for patients with extensive vitiligo.[10]
- Defining Meaningful Change: Establishing what constitutes a clinically meaningful improvement for patients can be subjective.[1][11]

To improve consistency:

- Standardized Training and Calibration: All assessors should undergo rigorous training on the VASI scoring system, including practice on standardized patient images. Regular calibration exercises can help maintain consistency.[9]
- Use of Digital Imaging: Standardized digital photography can supplement in-person assessments and provide a permanent record for review and centralized scoring.[10]
- Centralized Reading: Having a central, blinded reader or a small group of calibrated readers score all images can significantly reduce inter-rater variability.

Drug Product and Manufacturing

Question: We have observed lot-to-lot variability in the high mannose (HM) glycan levels of our ordesekimab drug product. Could this impact the clinical trial results?



Answer: Yes, variations in post-translational modifications like glycosylation can potentially affect the efficacy and safety of a monoclonal antibody.[12][13] Specifically, changes in high mannose levels on the Fc region could theoretically modulate antibody-dependent cell-mediated cytotoxicity (ADCC).[12][13]

However, a case study on ordesekimab evaluated this specific issue and found no evidence that the observed variations in HM levels resulted in a discernible impact on ADCC activity in either in vivo or in vitro studies.[12][13] Nonclinical and clinical data showed no signs of monocyte depletion or cytotoxicity in organs with high IL-15Rα expression.[12]

Troubleshooting Steps:

- Characterize the Variability: Thoroughly characterize the glycan profiles of each manufacturing lot to understand the range of variability.
- In Vitro Functional Assays: Conduct in vitro assays, such as ADCC assays, to assess the functional impact of the observed glycan variations.
- Monitor Clinical Safety Data: Closely monitor clinical safety data for any unexpected adverse events that could be related to changes in the drug product.
- Maintain Tight Manufacturing Controls: Implement robust process controls during manufacturing to minimize lot-to-lot variability.[14][15][16]

Data from Ordesekimab Clinical Trials

Table 1: Efficacy and Safety Data from a Phase 2a Study of Ordesekimab in Refractory Celiac Disease Type 2 (NCT02633020)



Endpoint	Ordesekimab (n=19)	Placebo (n=9)	p-value
Primary Endpoint			
Change from Baseline in Aberrant IELs (%)	-4.85 (90% CI -30.26 to 20.56)	0.75	
Secondary Endpoints			•
Change in Aberrant IELs with respect to epithelial cells (%)	-38.22 (90% CI -95.73 to 19.29)	0.18	
Change in Marsh Score	0.09 (95% CI -1.60 to 1.90)	0.92	
Change in Villous Height to Crypt Depth Ratio	10.67 (95% CI -38.97 to 60.31)	0.66	·
Change in Total IEL Count	-12.73 (95% CI -77.57 to 52.12)	0.69	
Adverse Events			
Any Treatment- Emergent Adverse Event	17 (89%)	8 (89%)	
Serious Adverse Events	5 (26%)	1 (11%)	_
Nasopharyngitis	8 (42%)	1 (11%)	

Data sourced from a randomized, double-blind, placebo-controlled, phase 2a study in adults with refractory celiac disease type 2.[7][17]

Table 2: Overview of a Phase 2a Study of Ordesekimab in Vitiligo (NCT04338581)



Parameter	Description
Official Title	Evaluation of AMG 714 for Vitiligo: A Phase 2a Randomized Double Blind Placebo Controlled Trial
Condition	Vitiligo
Intervention	Ordesekimab (AMG 714) 300 mg subcutaneously every 2 weeks for 10 weeks
Primary Endpoint	≥25% improvement from Baseline in Face Vitiligo Area Scoring Index (F-VASI) score
Status	Completed

Further quantitative data from this trial is pending publication.

Experimental Protocols

Protocol: Isolation and Flow Cytometry Analysis of Intraepithelial Lymphocytes (IELs) from Intestinal Biopsies

This protocol is adapted from standard methods for IEL isolation and analysis.[18][19][20][21]

- 1. Reagents and Materials:
- HBSS (Hank's Balanced Salt Solution)
- FBS (Fetal Bovine Serum)
- EDTA (Ethylenediaminetetraacetic acid)
- DTT (Dithiothreitol)
- RPMI-1640 medium
- · Collagenase D
- DNase I

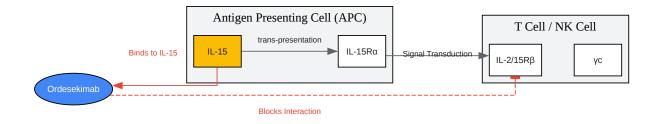


- Percoll
- Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-TCRγδ, anti-CD103, anti-EpCAM, anti-CD45)
- Flow cytometer
- 2. Procedure:
- Biopsy Collection and Preparation:
 - Collect fresh intestinal biopsies in cold HBSS.
 - Wash the biopsies multiple times with HBSS to remove mucus and debris.
 - Cut the biopsies into small pieces (1-2 mm).
- Epithelial Layer Dissociation (First Incubation):
 - Incubate the tissue pieces in HBSS containing 5 mM EDTA and 1 mM DTT for 20-30 minutes at 37°C with gentle shaking.
 - Vortex the suspension for 10 seconds and collect the supernatant containing the epithelial cells and IELs.
 - Repeat this step 2-3 times.
- Lamina Propria Digestion (Second Incubation):
 - The remaining tissue can be further digested with Collagenase D and DNase I in RPMI-1640 to isolate lamina propria lymphocytes (optional).
- IEL Enrichment:
 - Pool the supernatants from the EDTA/DTT incubations.
 - Pass the cell suspension through a 70 μm cell strainer.
 - Wash the cells with RPMI-1640.



- Resuspend the cells in 40% Percoll and layer over an 80% Percoll gradient.
- Centrifuge at 600 x g for 20 minutes at room temperature without brake.
- Collect the IELs from the interface of the 40% and 80% Percoll layers.
- Flow Cytometry Staining and Analysis:
 - Wash the enriched IELs with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
 - Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice in the dark.
 - Wash the cells twice with FACS buffer.
 - Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
 - Analyze the data using appropriate software to identify and quantify aberrant IEL populations based on their specific marker expression (e.g., surface CD3-, cytoplasmic CD3+, abnormal TCR expression).

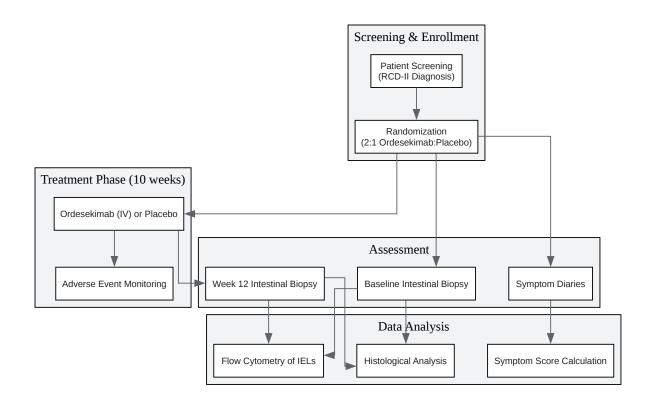
Visualizations



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Caption: Mechanism of action of ordesekimab.

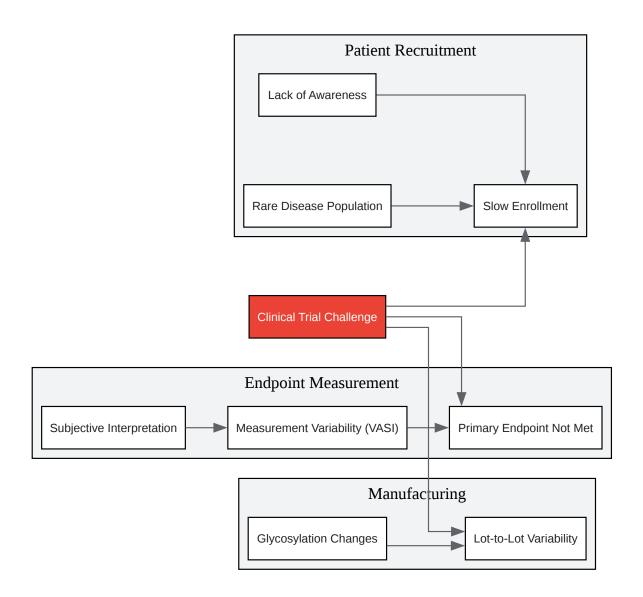




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Caption: Workflow for a refractory celiac disease clinical trial.





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Caption: Logical relationships of challenges in ordesekimab trials.

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References

- 1. skincurriculum.com [skincurriculum.com]
- 2. beyondceliac.org [beyondceliac.org]
- 3. davitaclinicalresearch.com [davitaclinicalresearch.com]
- 4. Tackling Patient Recruitment Challenges with Data | Citeline [citeline.com]
- 5. innovativetrials.com [innovativetrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Ordesekimab Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. Disease Severity Indexes and Treatment Evaluation Criteria in Vitiligo PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Meaningful Changes in What Matters to Individuals with Vitiligo: Content Validity and Meaningful Change Thresholds of the Vitiligo Area Scoring Index (VASI) PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancing Monoclonal Antibody Manufacturing: Process Optimization, Cost Reduction Strategies, and Emerging Technologies PMC [pmc.ncbi.nlm.nih.gov]
- 15. avantorsciences.com [avantorsciences.com]
- 16. susupport.com [susupport.com]
- 17. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation, Characterization, and Culture of Intestinal Intraepithelial Lymphocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Standardized Flow Cytometry Method for Absolute Counting of Intraepithelial Lymphocytes in the Intestinal Mucosa Using TruCountTM Beads [bio-protocol.org]
- 20. Standardized Flow Cytometry Method for Absolute Counting of Intraepithelial Lymphocytes in the Intestinal Mucosa Using TruCountTM Beads [en.bio-protocol.org]



- 21. Standardized Flow Cytometry Method for Absolute Counting of Intraepithelial Lymphocytes in the Intestinal Mucosa Using TruCountTM Beads - PMC [pmc.ncbi.nlm.nih.gov]
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